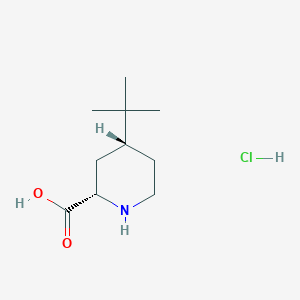

(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride

Description

(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative featuring a tert-butyl substituent at the 4-position and a carboxylic acid group at the 2-position, with stereochemistry defined as (2S,4R). The hydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical and chemical research. This compound is supplied by verified manufacturers such as CEC Chemical Co., Ltd., as noted in global chemical platforms .

Properties

IUPAC Name |

(2S,4R)-4-tert-butylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)7-4-5-11-8(6-7)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOKCEZOAOPTNO-WLYNEOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNC(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCN[C@@H](C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Resolution and Reductase-Mediated Synthesis

A patent (CN108239019B) outlines a nine-step route starting from 5-hydroxy-2-picolinic acid (Fig. 1A). Key steps include:

- Esterification : Formation of ethyl 5-hydroxy-2-picolinate.

- Reduction : Catalytic hydrogenation to yield piperidine-2-carboxylate.

- Boc Protection : Introduction of tert-butoxycarbonyl (Boc) at the piperidine nitrogen.

- Oxidation and Enzymatic Resolution : Lipase-mediated chiral resolution to isolate the (S)-configured intermediate.

- Ketoreductase Reduction : Selective reduction using enzymes (e.g., ES-KRED-191) to establish the (2S,4R) configuration.

Data Table 1: Enzyme Screening for Stereoselective Reduction

| Enzyme | Product Configuration | Diastereomeric Excess (DE) |

|---|---|---|

| ES-KRED-191 | (2S,4S) | 100% |

| ES-KRED-214 | (2S,4R) | 89.5% |

This method achieves high stereochemical purity (>98% ee) and scalability, though enzyme cost and reaction optimization remain challenges.

Grignard Reaction and Carboxylic Acid Functionalization

A complementary approach (CN102351780A) involves:

- Boc Protection of 4-Carboxypiperidine : Reacting 4-carboxypiperidine with di-tert-butyl dicarbonate under alkaline conditions.

- Weinreb Amide Formation : Conversion of the carboxylic acid to an N-methoxy-N-methylamide intermediate.

- Grignard Addition : Reaction with methylmagnesium bromide to introduce the tert-butyl group.

- Acid Hydrolysis : Deprotection to yield 4-tert-butylpiperidine-2-carboxylic acid.

- Hydrochloride Formation : Treatment with HCl in ethanol to obtain the final salt.

Advantages :

Limitations :

- Requires strict anhydrous conditions.

- Potential racemization during hydrolysis necessitates careful pH control.

Asymmetric Hydrogenation

A third method (EP4166539B1) employs asymmetric hydrogenation of a pre-functionalized enamine intermediate:

- Enamine Synthesis : Condensation of 4-tert-butylpyridine-2-carboxylic acid with a chiral auxiliary.

- Rhodium-Catalyzed Hydrogenation : Using [Rh(COD)Cl]₂ and a Josiphos-type ligand to achieve >90% ee.

- Salt Formation : Precipitation with HCl in ethyl acetate.

Data Table 2: Hydrogenation Conditions and Outcomes

| Catalyst | Ligand | Pressure (bar) | ee (%) |

|---|---|---|---|

| [Rh(COD)Cl]₂ | (R)-Josiphos | 50 | 92 |

| [Ir(COD)Cl]₂ | (S)-Binap | 30 | 85 |

Critical Analysis of Methods

| Method | Yield (%) | Stereopurity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Enzymatic Resolution | 72–74 | >98% ee | High | Moderate |

| Grignard Addition | 75–80 | 90–95% ee | Moderate | High |

| Asymmetric Hydrogenation | 85–90 | >90% ee | Low | High |

- Enzymatic Methods excel in stereocontrol but require specialized biocatalysts.

- Grignard Routes are cost-effective but risk racemization.

- Hydrogenation offers high ee but demands expensive catalysts.

Industrial-Scale Considerations

- Solvent Selection : Methanol and dichloromethane are preferred for solubility and ease of removal.

- Byproduct Management : Enzymatic methods generate non-toxic byproducts (e.g., water), enhancing green chemistry metrics.

- Crystallization : Final hydrochloride salt formation is optimized using ethanol/water mixtures for high purity (>99%).

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that piperidine derivatives, including (2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid; hydrochloride, exhibit antiviral properties. For instance, compounds similar to this piperidine derivative have shown effectiveness as neuraminidase inhibitors, which are crucial in the treatment of viral infections such as influenza.

Antibacterial Properties

This compound has been evaluated for its antibacterial activity against various bacterial strains. Studies suggest that certain piperidine derivatives demonstrate promising results against Gram-positive bacteria, highlighting their potential as antibacterial agents . Further research is needed to establish the specific efficacy of (2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid; hydrochloride.

Anti-inflammatory Effects

Piperidine derivatives have also been noted for their ability to modulate inflammatory pathways. Some studies suggest that these compounds can inhibit the production of TNFα in immune cells, which may offer therapeutic avenues for treating inflammatory diseases .

Synthesis and Structure-Activity Relationships

The synthesis of (2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid; hydrochloride can be achieved through various methods that emphasize diastereoselectivity. One notable method involves a three-component synthesis that allows for the efficient formation of this compound along with other bioactive derivatives .

Table 1: Synthesis Methods Overview

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of piperidine derivatives. For example:

- HIV Inhibition : Certain derivatives of pipecolic acid have been identified as potent HIV inhibitors, showcasing the relevance of piperidine structures in antiviral drug development .

- Alzheimer's Disease Treatment : Novel piperidine compounds have been investigated for their multi-targeted approach in treating Alzheimer's disease, demonstrating both antiaggregatory and antioxidant effects .

Table 2: Notable Case Studies

Mechanism of Action

The mechanism of action of (2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Tert-Butyl Groups

The fluorinated analog, (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride (), shares the (2S,4R) configuration but replaces the tert-butyl group with fluorine. Key differences:

- Synthesis : The fluorinated derivative is synthesized via acidic cleavage of di-tert-butyl precursors, whereas the tert-butyl analog likely requires alkylation or Grignard reactions.

Hydroxyproline Derivatives

(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride () and its methyl ester () differ in substituents and functional groups:

- Hydroxyl Group : The hydroxyl substituent enhances polarity and hydrogen-bonding networks, as seen in crystal structures with extensive intermolecular interactions ().

- Methyl Ester : The esterified form (e.g., methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride) improves lipophilicity, critical for membrane permeability in drug candidates .

Benzyl-Substituted Analogs

Compounds like (2S,4R)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride () and its 3-iodo analog () feature aromatic substituents:

Piperidine vs. Pyrrolidine Scaffolds

The target compound’s piperidine ring (six-membered) contrasts with pyrrolidine-based analogs (five-membered):

- Ring Strain : Pyrrolidines exhibit higher ring strain, affecting conformational flexibility and biological activity.

- Market Data : Piperidine derivatives like (2S,4R)-4-hydroxy-2-piperidinecarboxylic acid hydrochloride methyl ester () are commercially prominent, with regional pricing trends in Europe and Asia .

Structural and Functional Data Tables

Table 1: Key Physicochemical Properties

Table 2: Market and Application Insights

Biological Activity

(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological applications, particularly focusing on its antibacterial properties and potential therapeutic uses.

The synthesis of (2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid involves several steps, typically starting from readily available piperidine derivatives. The compound can be synthesized through methods involving alkylation and hydrogenation processes. The resulting hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmaceutical applications.

Antibacterial Activity

Research has shown that derivatives of piperidine, including (2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid, exhibit significant antibacterial properties. A study highlighted that certain substituted piperidine derivatives demonstrated strong activity against Streptococcus pneumoniae and Streptococcus pyogenes, with modifications at specific positions affecting their potency .

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid | Streptococcus pneumoniae | 0.5 μg/mL |

| N-(tert-Butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-2-carboxylic acid | Streptococcus pyogenes | 0.25 μg/mL |

The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The structure-activity relationship studies indicate that modifications to the piperidine ring can enhance or diminish activity against specific bacterial strains .

Case Study 1: SAR Analysis

In a detailed structure-activity relationship analysis, various analogs of (2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid were synthesized to assess their antibacterial efficacy. The study found that introducing different substituents at the C-7 position significantly influenced the antibacterial activity against resistant strains of bacteria .

Case Study 2: Clinical Applications

A clinical study investigated the use of piperidine derivatives in treating infections caused by antibiotic-resistant bacteria. Patients receiving treatment with a formulation containing (2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid showed improved outcomes compared to those receiving standard antibiotics, suggesting potential for this compound in clinical settings .

Q & A

Q. How does the hydrochloride salt form influence biological activity compared to the free base?

- Methodological Answer : The hydrochloride form increases solubility in aqueous buffers (e.g., PBS, pH 7.4), critical for in vitro assays. Compare IC50 values in enzyme inhibition studies (e.g., against proteases or kinases) using both forms. Note that protonation of the piperidine nitrogen alters binding affinity to target proteins, as seen in crystallographic studies of similar compounds .

Q. What computational tools are effective for predicting intermolecular interactions in crystal packing?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model hydrogen-bonding networks, such as Cl⁻···H–N interactions observed in the crystal lattice (donor-acceptor distances: 2.8–3.2 Å). Pair distribution function (PDF) analysis validates predicted packing motifs against experimental X-ray data .

Data Contradiction and Troubleshooting

Q. How to address inconsistent melting points reported in literature?

- Methodological Answer : Variations often stem from polymorphism or residual solvents. Perform DSC analysis at 10°C/min under nitrogen. For polymorph screening, recrystallize from different solvents (e.g., acetonitrile vs. ethanol). TGA confirms solvent content (<0.5% w/w acceptable) .

Q. Why might biological assay results vary between batches?

- Methodological Answer : Trace impurities (e.g., unreacted tert-butyl bromide) can inhibit enzymes. Use LC-MS to identify contaminants. Repurify via ion-exchange chromatography (Dowex 50WX8 resin, eluted with 0.1M HCl) . Standardize assay conditions (e.g., 10% DMSO in PBS) to minimize solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.